N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N'-phenylurea
Descripción
Systematic IUPAC Nomenclature and Structural Descriptors
The compound N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N'-phenylurea is systematically named according to IUPAC guidelines as 1-(3-ethoxy-2-morpholin-4-ylpropyl)-3-phenylurea . This nomenclature reflects its core structural features: a urea backbone substituted with a phenyl group on one nitrogen atom and a 3-ethoxy-2-morpholin-4-ylpropyl chain on the adjacent nitrogen.
The structural descriptors elucidate the connectivity of functional groups. The morpholin-4-yl moiety (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) is attached to the second carbon of a three-carbon propyl chain. The first carbon of this chain bears an ethoxy group (-OCH2CH3), while the third carbon connects to the urea nitrogen. The SMILES string (CCOCC(CNC(=O)NC1=CC=CC=C1)N2CCOCC2) explicitly defines this arrangement, highlighting the ethoxy group (CCO), morpholine ring (N2CCOCC2), and phenylurea substructure (NC(=O)NC1=CC=CC=C1). The InChIKey (IXCULUSBOMOMHC-UHFFFAOYSA-N) serves as a unique identifier for computational and database applications.
CAS Registry Number and Alternative Designations
The CAS Registry Number for this compound is 86398-85-8 , a unique numerical identifier critical for regulatory and commercial tracking. Alternative designations include:
- 1-(3-Ethoxy-2-morpholin-4-ylpropyl)-3-phenylurea (IUPAC synonym)
- This compound (common nomenclature emphasizing substituent positions)
While structural analogs such as N'-(3-ethoxy-2-(4-morpholinyl)propyl)-N'-(4-fluorophenyl)-N-phenylurea (CAS 86398-84-7) exist, the absence of a fluorine substituent in the phenyl group distinguishes the subject compound from its fluorinated derivatives.
Molecular Formula and Weight Analysis
The molecular formula C16H25N3O3 confirms the elemental composition:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 16 | 12.01 | 192.16 |
| Hydrogen | 25 | 1.008 | 25.20 |
| Nitrogen | 3 | 14.01 | 42.03 |
| Oxygen | 3 | 16.00 | 48.00 |
| Total | 307.39 |
The calculated molecular weight of 307.39 g/mol aligns with mass spectrometry data for related urea derivatives. The formula’s degree of unsaturation (1 double bond equivalent) arises from the morpholine ring, while the rotatable bond count (7) reflects flexibility in the ethoxypropyl chain.
Propiedades
Número CAS |
86398-85-8 |
|---|---|
Fórmula molecular |
C16H25N3O3 |
Peso molecular |
307.39 g/mol |
Nombre IUPAC |
1-(3-ethoxy-2-morpholin-4-ylpropyl)-3-phenylurea |
InChI |
InChI=1S/C16H25N3O3/c1-2-21-13-15(19-8-10-22-11-9-19)12-17-16(20)18-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H2,17,18,20) |
Clave InChI |
IXCULUSBOMOMHC-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(CNC(=O)NC1=CC=CC=C1)N2CCOCC2 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-phenylurea typically involves the reaction of 3-ethoxy-2-(4-morpholinyl)propylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3-ethoxy-2-(4-morpholinyl)propylamine.
Step 2: Reaction of 3-ethoxy-2-(4-morpholinyl)propylamine with phenyl isocyanate to form N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-phenylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are
Actividad Biológica
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N'-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an ethoxy group, a morpholine ring, and a phenylurea moiety. This structural diversity suggests potential interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : The urea group can participate in hydrogen bonding and hydrophobic interactions with enzyme active sites.
- Receptor Modulation : The morpholine ring may facilitate binding to G protein-coupled receptors (GPCRs), influencing signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for active derivatives range from 0.22 to 0.25 µg/mL, indicating strong antimicrobial properties .
- Anticancer Potential : In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The compound induces apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .
- Anti-inflammatory Effects : Preliminary data suggest that this compound may reduce inflammatory markers in cellular models, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives against common pathogens. The most active derivative demonstrated significant bactericidal activity with an MIC comparable to standard antibiotics .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on different cancer cell lines using the MTT assay. Results indicated that certain derivatives significantly inhibited cell proliferation, with IC50 values suggesting potent anticancer activity .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 |
| 10 | Escherichia coli | 0.30 | 0.35 |
| 13 | Pseudomonas aeruginosa | 0.40 | 0.45 |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7b | MCF-7 | 25 |
| 10 | PANC-1 | 15 |
| 13 | Mia PaCa-2 | 20 |
Aplicaciones Científicas De Investigación
Medicinal Applications
1.1 Positive Allosteric Modulation of Nicotinic Acetylcholine Receptors
One of the prominent applications of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N'-phenylurea is as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for numerous central nervous system functions, including cognition, learning, and mood regulation. The compound enhances the activity of nAChRs, which can be beneficial in treating conditions such as Alzheimer’s disease and schizophrenia .
1.2 Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory properties. By modulating nAChR activity, it can influence the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), potentially offering therapeutic benefits for inflammatory diseases .
1.3 Neuroprotection
The neuroprotective effects attributed to nAChR modulation can also be leveraged in neurodegenerative diseases. The ability of this compound to stimulate vascular endothelial growth factor (VEGF) production may enhance neuroprotection through improved blood flow and nutrient delivery to neuronal tissues .
Agricultural Applications
2.1 Herbicidal Activity
This compound has been studied for its herbicidal properties, particularly as a post-emergent herbicide. Its application can effectively control undesirable vegetation by inhibiting specific biochemical pathways in plants .
Case Study: Efficacy Against Specific Weeds
A study demonstrated that formulations containing this compound significantly reduced the growth of common agricultural weeds, such as Amaranthus retroflexus and Chenopodium album, when applied at recommended dosages .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Urea Derivatives with Aromatic Substituents
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU)
- Structure : Contains a chloro-trifluoromethylphenyl group instead of the morpholinyl-ethoxy chain.
- Applications: Exhibits anticancer activity in non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest .
- Key Difference : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the ethoxy-morpholinyl group in the target compound.
N-(2-Chloro-4-pyridyl)-N′-phenylurea (CPPU/Forchlorfenuron)
- Structure : Substituted with a chloropyridyl group.
- Applications : Widely used as a plant growth regulator to increase crop yield (e.g., in ramie fiber production) .
- Key Difference : The pyridyl moiety enhances cytokinin-like activity, whereas the morpholinyl group in the target compound may improve solubility .
N-(4-Cyanophenyl)-N′-phenylurea
- Structure: Features a cyanophenyl substituent.
- Properties: The electron-withdrawing cyano group likely alters electronic properties and binding affinity compared to the target compound’s ethoxy-morpholinyl chain .
Morpholinyl-Containing Urea Derivatives
N-[3-(4-Morpholinyl)propyl]-N′-phenylurea
- Structure : Lacks the ethoxy group but retains the morpholinylpropyl backbone.
N-(3-Chloro-4-fluorophenyl)-N'-(3-morpholinopropyl)thiourea
Data Table: Structural and Functional Comparison
Research Findings and Gaps
- Anticancer Potential: CTPPU demonstrates that chloro-aromatic urea derivatives can disrupt cancer cell cycles, suggesting a possible avenue for the target compound if modified .
- Agrochemical Utility : CPPU’s success in enhancing ramie fiber yield highlights the role of urea derivatives in agriculture, though the target compound’s ethoxy-morpholinyl group may require optimization for similar effects .
- Solubility and Bioavailability: Morpholinyl groups generally improve water solubility, which could make the target compound more pharmacokinetically favorable than non-polar analogs like CTPPU .
Critical Knowledge Gaps:
No toxicity, synthesis, or mechanistic data exist for the target compound.
The impact of the ethoxy group on binding affinity or metabolic stability remains speculative.
Q & A
Q. What are the standard synthetic routes for N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N'-phenylurea and related urea derivatives?
Answer: The synthesis of asymmetrical N,N′-diarylurea derivatives typically involves coupling substituted aryl isocyanates with amines. For example:
- Step 1 : React 3-ethoxy-2-(4-morpholinyl)propylamine with phenyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere .
- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
- Step 3 : Confirm structural integrity using IR (urea C=O stretch ~1650–1700 cm⁻¹) and ¹H NMR (e.g., morpholine protons at δ 2.4–3.5 ppm) .
- Yield Optimization : Adjust reaction time (12–24 hours) and temperature (25–60°C) based on steric hindrance from substituents .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
- IR Spectroscopy : Identify urea C=O (1650–1700 cm⁻¹) and morpholine C-O-C (1100–1250 cm⁻¹) stretches .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl protons at δ 6.8–7.4 ppm, ethoxy CH₂ at δ 1.2–1.4 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water 70:30) .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
Answer:
- Variable Substituents : Synthesize analogs with modified aryl (e.g., 4-chlorophenyl, 4-methoxyphenyl) or morpholine groups (e.g., thiomorpholine) to assess impact on bioactivity .
- Biological Assays :
- Data Analysis : Employ multivariate statistics (e.g., PCA) to correlate substituent electronegativity/logP with activity .
Q. What computational approaches predict the biological targets and binding mechanisms of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like p38 MAP kinase (PDB ID: 1OUY). Focus on hydrogen bonds between urea NH and kinase DFG motif .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., binding free energy via MM-PBSA) .
- In Silico ADMET : Predict pharmacokinetics (e.g., BBB permeability, CYP inhibition) using SwissADME or ADMETLab 2.0 .
Q. How should contradictory data on biological efficacy across studies be methodologically addressed?
Answer:
- Source Analysis : Compare assay conditions (e.g., NSCLC cell lines H1299 vs. A549 may show differential sensitivity due to p53 status) .
- Dose-Response Validation : Re-test compounds in orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .
- Structural Confounding : Check for impurities (e.g., via LC-MS) or stereochemical variations (e.g., chiral HPLC for propylmorpholine isomers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
